molecular formula C8H8F3N3O4 B2489929 2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1006459-45-5

2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B2489929
CAS No.: 1006459-45-5
M. Wt: 267.164
InChI Key: JIHPLKCSWVVOEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is a versatile small molecule scaffold used primarily in research and development. This compound, with the molecular formula C8H8F3N3O4 and a molecular weight of 267.16 g/mol, is known for its unique chemical structure that includes a trifluoromethyl group and a nitro group attached to a pyrazole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid typically involves the reaction of 4-nitro-3-(trifluoromethyl)aniline with butanoic acid derivatives under specific conditions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid .

Scientific Research Applications

2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target proteins. The nitro group can participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is unique due to its combination of a trifluoromethyl group, nitro group, and pyrazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-nitro-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O4/c1-2-4(7(15)16)13-3-5(14(17)18)6(12-13)8(9,10)11/h3-4H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHPLKCSWVVOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=C(C(=N1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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